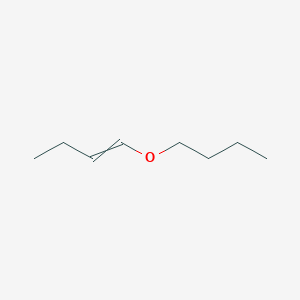

1-Butoxybut-1-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-but-1-enoxybutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRUYRFHWGPWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC=CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways to 1 Butoxybut 1 Ene

Direct Synthesis Approaches

Direct methods for the formation of 1-butoxybut-1-ene typically involve the creation of the ether linkage and the double bond in a concerted or sequential manner from readily available starting materials.

Acid-Catalyzed Reactions of Alkenes and Alcohols

The acid-catalyzed addition of an alcohol to an alkene is a fundamental reaction in organic chemistry for the synthesis of ethers. In the context of this compound, this would involve the reaction of 1-butene (B85601) with butanol in the presence of an acid catalyst. The generally accepted mechanism for this type of reaction proceeds through a carbocation intermediate.

The reaction is initiated by the protonation of the alkene, 1-butene, by the acid catalyst to form a secondary carbocation. This is in accordance with Markovnikov's rule, which predicts the formation of the more stable carbocation. The subsequent nucleophilic attack of the butanol on the carbocation, followed by deprotonation of the resulting oxonium ion, would theoretically yield 2-butoxybutane, not the desired this compound.

However, the acid-catalyzed dehydration of 1-butanol (B46404) can lead to the formation of 1-butene. chegg.comreddit.com Under certain conditions, particularly at lower temperatures or with weaker acids, a mixture of 1-butene and 2-butene (B3427860) can be formed. reddit.com The reaction of 1-butene with water under acid catalysis is known to produce a racemic mixture of (R)- and (S)-2-butanol via a planar carbocation intermediate. lumenlearning.comlibretexts.org This suggests that direct acid-catalyzed reaction of 1-butene and butanol is not a straightforward method for the selective synthesis of this compound. Instead, it is more likely to produce a mixture of products, including isomeric butenes and saturated ethers.

| Reactants | Catalyst | Primary Product(s) | Reference(s) |

| 1-Butene, Butanol | Acid (e.g., H₂SO₄) | 2-Butoxybutane (major), Butenes | reddit.comlumenlearning.comlibretexts.org |

| 1-Butanol | Acid (e.g., H₂SO₄) | 1-Butene, 2-Butene | chegg.comreddit.com |

Alkoxide-Mediated Nucleophilic Substitution Reactions

A more controlled approach to the synthesis of this compound involves nucleophilic substitution reactions. While a direct synthesis from a substrate like 1-bromo-4-butoxybutane (B13205993) is not a standard route to an enol ether, related principles can be applied. An alkoxide, such as sodium butoxide, is a strong base and nucleophile. Its reaction with a suitable haloalkene could potentially lead to the desired product.

A more plausible, though indirect, application of this principle would be an elimination reaction. For instance, the treatment of a 1-halo-1-butoxybutane with a strong, non-nucleophilic base would favor the elimination of HX to form this compound.

Indirect Synthetic Routes and Isomerization Pathways

Indirect methods often involve the synthesis of a related isomer or precursor, which is then converted to the target enol ether.

Isomerization of Allyl Ethers to Enol Ethers

The isomerization of allyl ethers to the corresponding enol ethers is a well-established synthetic transformation. This reaction is typically catalyzed by a strong base or a transition metal complex. For the synthesis of this compound, the starting material would be allyl butyl ether.

Base-catalyzed isomerization, for example using potassium tert-butoxide (t-BuOK), has been shown to be effective for the stereoselective isomerization of allyl aryl ethers, often yielding the Z-isomer with high selectivity. x-mol.com The reaction proceeds via the abstraction of a proton from the carbon adjacent to the ether oxygen, forming a resonance-stabilized carbanion, which then reprotonates at the terminal carbon of the allyl group to give the thermodynamically more stable enol ether.

Transition metal catalysts, such as those based on iridium, ruthenium, and palladium, are also highly effective for this isomerization. google.com For instance, ruthenium(III) chloride has been used to catalyze the reaction of allyl ethers with alkanols to form acetals, a process that is believed to proceed through an enol ether intermediate. justia.com

| Starting Material | Catalyst/Reagent | Product | Reference(s) |

| Allyl aryl ethers | t-BuOK | Z-enol ethers | x-mol.com |

| Allyl ethers | Ruthenium(III) chloride | Acetals (via enol ethers) | justia.com |

| Allyl ethers | Iridium complexes | Enol ethers | google.com |

Formation as a Byproduct or Co-product in 1,3-Butadiene (B125203) Functionalization

The functionalization of 1,3-butadiene, a readily available C4 feedstock, provides another pathway to this compound, often as a co-product. wikipedia.orggoogle.comscribd.com The reaction of 1,3-butadiene with an alcohol in the presence of a catalyst can lead to the formation of alkoxybutenes. justia.com Depending on the catalyst and reaction conditions, a mixture of 1-alkoxybut-2-ene and 3-alkoxybut-1-ene is typically formed. google.com

The desired this compound can then be obtained through the isomerization of the initially formed allyl ether, 1-butoxybut-2-ene. This isomerization can be catalyzed by various transition metal complexes. google.com In some processes, this compound has been observed as a byproduct in the synthesis of 1,1-dibutoxybutane (B1265885) from the reaction of an allyl ether with butanol. justia.com For example, at a conversion rate of 85%, the formation of 1,1-dibutoxybutane was accompanied by a 10.1% selectivity for this compound. justia.comgoogle.com

| Reactants | Catalyst | Product(s) | Observation | Reference(s) |

| 1,3-Butadiene, Butanol | Transition metal complex | 1-Butoxybut-2-ene, 3-Butoxybut-1-ene | Initial adducts | justia.comgoogle.com |

| Allyl ether, Butanol | Not specified | 1,1-Dibutoxybutane, this compound | This compound as byproduct | justia.comgoogle.com |

Derivation from Acetals

Enol ethers can be prepared by the elimination of an alcohol from an acetal (B89532). In the case of this compound, the corresponding acetal would be 1,1-dibutoxybutane. The hydrolysis of 1,1-dibutoxybutane, typically under acidic conditions, can be controlled to yield the enol ether. justia.com

While complete hydrolysis of an acetal yields an aldehyde (in this case, butyraldehyde) and two equivalents of the alcohol, partial or controlled hydrolysis can favor the formation of the enol ether. For instance, the hydrolysis of 1,1-dibutoxybutane using a homogeneous catalyst has been reported. justia.comgoogle.com This method offers a route to this compound from a stable and readily accessible precursor.

| Starting Material | Reaction | Product | Reference(s) |

| 1,1-Dibutoxybutane | Controlled Hydrolysis | This compound | justia.comgoogle.com |

Regioselectivity and Stereoselectivity in Synthesis (e.g., Zaitsev orientation, Z/E isomerism)

The formation of this compound via elimination reactions from a suitable precursor, such as a halosubstituted butyl butyl ether, introduces considerations of both regioselectivity and stereoselectivity.

Regioselectivity: Zaitsev vs. Hofmann Elimination

Elimination reactions can potentially yield different constitutional isomers depending on which proton is removed. Zaitsev's rule generally predicts that the more substituted (and thus more stable) alkene will be the major product. masterorganicchemistry.comlibretexts.orgopenstax.org For instance, in an elimination reaction of a 2-halobutoxybutane, removal of a proton from the C1 position would be required to form this compound. Depending on the substrate, a competing elimination could occur to form 1-butoxybut-2-ene.

The choice of base is a critical factor in controlling regioselectivity. masterorganicchemistry.com Sterically hindered or "bulky" bases, such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), tend to favor the formation of the less substituted alkene (the Hofmann product). masterorganicchemistry.com This is due to steric hindrance, where the bulky base preferentially abstracts the more accessible proton on the less substituted carbon. masterorganicchemistry.com Conversely, smaller, less hindered bases like sodium ethoxide (NaOEt) typically favor the Zaitsev product. masterorganicchemistry.com

Stereoselectivity: Z/E Isomerism

The double bond in this compound can exist as two geometric isomers: (Z)-1-butoxybut-1-ene and (E)-1-butoxybut-1-ene. The "Z" isomer (from the German zusammen, meaning "together") has the higher priority groups on the same side of the double bond, while the "E" isomer (from entgegen, meaning "opposite") has them on opposite sides. studymind.co.ukwikipedia.org According to the Cahn-Ingold-Prelog (CIP) priority rules, the butoxy group (-OCH2CH2CH2CH3) has a higher priority than a hydrogen atom on C1, and the ethyl group (-CH2CH3) has a higher priority than a hydrogen atom on C2. libretexts.org

The stereochemical outcome of an elimination reaction is often dependent on the reaction mechanism (e.g., E2, E1) and the stereochemistry of the starting material. For example, E2 reactions typically proceed through an anti-periplanar transition state, where the departing hydrogen and leaving group are on opposite sides of the forming double bond. masterorganicchemistry.com This can allow for the selective formation of one stereoisomer over the other if the starting material is stereochemically pure. The development of stereoselective syntheses for alkenes is a significant area of research, with various methods being developed to control the Z/E ratio of the product. nih.govrsc.org

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound with a high yield and desired isomeric purity relies on the careful optimization of several reaction parameters. These include the choice of solvent, base, temperature, and catalyst, if applicable.

Influence of Reaction Parameters on Yield and Selectivity

The yield of this compound can be significantly affected by the reaction conditions. For instance, in the context of elimination reactions, the strength and steric bulk of the base play a pivotal role. A study on the elimination of 2-bromobutane (B33332) showed that the ratio of 1-butene to 2-butene was significantly influenced by the base used, with a bulkier base like potassium t-butoxide favoring the less substituted alkene. masterorganicchemistry.com While this is an analogous system, the principles are directly applicable.

The solvent can also influence the reaction's outcome. For example, in the synthesis of dihaloalkenes, the use of dichloromethane (B109758) (DCM) as a co-solvent was found to significantly improve both the yield and regioselectivity. nih.gov The temperature of the reaction is another critical factor, with higher temperatures generally favoring elimination reactions over competing substitution reactions. masterorganicchemistry.com

In some synthetic routes, catalysts may be employed. For example, palladium and nickel complexes are used in the reaction of 1,3-butadiene with alcohols, which can produce alkoxybutenes. google.com The optimization of the catalyst and any associated ligands is crucial for achieving high conversion rates and selectivity. google.comrsc.org

Below are illustrative data tables based on the general principles of elimination reactions, demonstrating how reaction conditions could be optimized for the synthesis of this compound from a hypothetical precursor like 2-halobutoxybutane.

Table 1: Illustrative Effect of Base on Regioselectivity in the Elimination of 2-Halobutoxybutane

| Entry | Base | Solvent | Temperature (°C) | Product Ratio (this compound : 1-butoxybut-2-ene) |

| 1 | Sodium Ethoxide (NaOEt) | Ethanol | 55 | 25 : 75 (Zaitsev product favored) |

| 2 | Potassium tert-Butoxide (KOtBu) | tert-Butanol | 80 | 70 : 30 (Hofmann product favored) |

| 3 | DBU | DCM | 25 | 92 : 8 (Zaitsev product favored) |

This table is illustrative and based on general principles of elimination reactions. The data for DBU is from a related synthesis.

Table 2: Illustrative Optimization of Reaction Conditions for Maximizing this compound Yield

| Entry | Precursor | Base/Catalyst | Solvent | Temperature (°C) | Yield of this compound (%) |

| 1 | 2-Bromobutoxybutane | KOtBu | THF | 65 | 65 |

| 2 | 2-Bromobutoxybutane | LDA | THF | -78 to 25 | 70 |

| 3 | 1,3-Butadiene & Butanol | Pd(OAc)2/dppb | Butanol | 100 | Varies based on side products |

This table is illustrative. Yields are hypothetical and based on principles of similar reactions. THF is a common solvent for reactions with strong bases like LDA. rsc.org

Mechanistic Investigations of 1 Butoxybut 1 Ene Reactivity

Pericyclic Reactions Involving 1-Butoxybut-1-ene Analogues

Pericyclic reactions are characterized by a cyclic transition state and concerted bond formation and breaking. This compound, as a vinyl ether, possesses an electron-rich double bond that can participate in such reactions.

Alder-Ene Type Reactions and Enophile Interactions

The Alder-ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile) inflibnet.ac.in. This reaction leads to the formation of a new sigma bond, a shift of the double bond, and a 1,5-hydrogen shift inflibnet.ac.in. Vinyl ethers, including analogues of this compound, can act as enophiles due to their electron-rich nature, which arises from the electron-donating effect of the oxygen atom via pi-bonding wikipedia.org. This electron richness enhances their susceptibility to attack by electrophilic partners wikipedia.org. The reactivity of the enophile is influenced by its LUMO energy, with lower LUMO energies indicating higher reactivity ucl.ac.uk. Heteroenophiles containing electronegative atoms like oxygen and nitrogen generally have lower LUMO energies than simple alkenes, making them more reactive ucl.ac.uk.

Role of Lewis Acid Catalysis in Ene Reactions

Lewis acids play a crucial role in accelerating ene reactions, often allowing them to proceed under milder conditions with higher yields and selectivities inflibnet.ac.inwikipedia.org. Lewis acids, by coordinating to the electron-deficient enophile, increase its electrophilicity inflibnet.ac.inwikipedia.org. This complexation lowers the activation energy of the reaction researchgate.net. For enophiles containing a carbonyl group, Lewis acids can directly complex with the carbonyl oxygen inflibnet.ac.inwikipedia.org. Alkylaluminum halides, such as Me₂AlCl, are particularly effective Lewis acid catalysts for ene reactions involving aldehydes and ketones inflibnet.ac.inwikipedia.org. The rationale behind Lewis acid catalysis is that the Lewis acid-enophile complex has a lower LUMO energy, facilitating better orbital overlap with the ene's HOMO wikipedia.org.

Concerted vs. Stepwise Mechanisms in Ene Reaction Pathways

The mechanism of Lewis acid-catalyzed ene reactions can be either concerted or stepwise wikipedia.org. In a concerted mechanism, all bond breaking and forming occurs simultaneously through a cyclic transition state wikipedia.orgnih.govrsc.org. This transition state often possesses a degree of aromaticity researchgate.netacs.org. Conversely, a stepwise mechanism involves the formation of discrete intermediates, such as zwitterions or diradicals wikipedia.orgnih.govresearchgate.net. The likelihood of a stepwise mechanism increases with the reactivity of the ene or the Lewis acid-enophile complex wikipedia.org. Computational studies, such as Density Functional Theory (DFT), are instrumental in elucidating these mechanistic pathways and determining the energy barriers associated with each nih.govresearchgate.netacs.orgmdpi.com. For instance, in some Lewis acid-catalyzed ene reactions, the transition state becomes more asynchronous, and less aromatic, which is attributed to a reduction in Pauli repulsion between the reactants' π-molecular orbitals researchgate.netacs.org.

Transition Metal-Catalyzed Transformations

This compound, as a vinyl ether, can also participate in various transition metal-catalyzed reactions, particularly those involving palladium.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds libretexts.orgwikipedia.orgharvard.edulibretexts.orgnobelprize.org. The Suzuki-Miyaura coupling, a prominent example, involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate in the presence of a base libretexts.orgwikipedia.orgharvard.edu. While direct literature on the Suzuki coupling of this compound is not explicitly found in the provided snippets, vinyl ethers, in general, can participate in palladium-catalyzed cross-coupling reactions harvard.edu. The general mechanism for Suzuki coupling involves three key steps: oxidative addition of the organohalide to Pd(0), transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst libretexts.orgwikipedia.orgnobelprize.org. The ether functionality in this compound is generally tolerated in these reactions .

Reactions with Nucleophiles and Alkylating Behavior

Vinyl ethers, including structures related to this compound, can undergo reactions with nucleophiles. The electron-rich nature of the double bond makes it susceptible to electrophilic attack, which can be followed by nucleophilic addition or other transformations wikipedia.org. For example, in acid-catalyzed reactions, vinyl ethers can form alkoxycarbocation intermediates, which are then rapidly hydrated by water cdnsciencepub.com. Palladium catalysis can also facilitate reactions with nucleophiles. For instance, palladium can catalyze the hydroamination of vinyl ethers, where the palladium coordinates to the olefin, polarizing it for nucleophilic attack by an amine ku.edu. In some cases, palladium catalysts can facilitate reactions that involve the cleavage of a C–S bond in α-oxo-vinylsulfones, leading to the formation of acyclic vinyl ethers acs.org.

Compound List:

Advanced Spectroscopic and Analytical Characterization of 1 Butoxybut 1 Ene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides information about the connectivity of atoms, the electronic environment of nuclei, and the spatial arrangement of atoms within a molecule.

1-Butoxybut-1-ene (CH₃CH₂CH₂CH₂-O-CH=CH-CH₃) possesses a structure that can be definitively confirmed using various NMR techniques. Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms, their chemical environments through chemical shifts, and their neighboring protons via coupling constants. Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This ¹³C NMR technique is crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, DEPT-135 would show positive signals for CH₃ and CH groups, negative signals for CH₂ groups, and no signal for quaternary carbons. This helps in assigning the carbon signals based on their attached hydrogen count core.ac.uk.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing the mapping of adjacent protons. For instance, it can confirm the connectivity within the butoxy chain (e.g., CH₃ coupled to CH₂, CH₂ coupled to CH₂, etc.) and the coupling between the two vinylic protons and the methyl group in the butene moiety nmrium.orgnih.govipb.pt.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbons to which they are directly attached. This is vital for assigning specific proton signals to their corresponding carbon signals, confirming, for example, which proton is attached to the vinylic carbon bearing the oxygen atom core.ac.uknmrium.orgnih.gov.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds. This technique is particularly powerful for connecting different fragments of the molecule. For this compound, HMBC could confirm the attachment of the butoxy group to the butene chain by showing correlations between protons on the butoxy chain (e.g., the methylene protons adjacent to oxygen) and the vinylic carbons, as well as correlations between the methyl protons of the butene part and the vinylic carbon attached to the oxygen core.ac.uknmrium.orgnih.govipb.pt.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton/Carbon Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Number of Protons/Carbons |

| Butoxy CH₃ | 0.9 | 14 | s | 3H |

| Butoxy CH₂ (C3) | 1.4 | 23 | m | 2H |

| Butoxy CH₂ (C2) | 1.6 | 32 | m | 2H |

| Butoxy CH₂ (C4, -O-) | 3.5-4.0 | 65-70 | t | 2H |

| Butene =CH (-O-) | 5.5-6.5 | 140-150 | d | 1H |

| Butene =CH (-CH₃) | 4.5-5.0 | 120-130 | q | 1H |

| Butene CH₃ | 1.7 | 18 | d | 3H |

Note: Chemical shifts are approximate and may vary depending on the solvent and experimental conditions. Multiplicities are based on typical coupling patterns.

Computational chemistry methods, such as Density Functional Theory (DFT), can predict NMR chemical shifts and coupling constants. These theoretical predictions can be correlated with experimental NMR data to aid in the assignment of complex spectra and validate structural assignments nih.govresearchgate.netmdpi.comsemanticscholar.orgnih.gov. By comparing the calculated shielding tensors and their conversion to chemical shifts with experimentally observed values, researchers can confirm the proposed structure of this compound and gain deeper insights into the electronic environment of its atoms nih.govmdpi.comsemanticscholar.org.

Structural Elucidation via DEPT-135 and 2D NMR Techniques

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns msu.eduuni-saarland.dersc.orglibretexts.org. For this compound (C₈H₁₆O), Electron Ionization (EI) is a common ionization method that often leads to fragmentation uni-saarland.delibretexts.org.

The molecular ion (M⁺) of this compound, corresponding to its molecular weight, would be observed at m/z 128. The fragmentation pattern arises from the cleavage of chemical bonds within the molecular ion, generating smaller fragment ions and neutral species msu.edulibretexts.org. Characteristic fragmentations for ethers and vinyl ethers include cleavage of the C-O bond and fragmentation adjacent to the double bond.

Table 2: Expected Mass Spectrometry Fragments for this compound

| Ion Type | Fragment Formula | m/z (approx.) | Description of Fragmentation |

| Molecular Ion | C₈H₁₆O⁺ | 128 | Parent ion |

| Loss of CH₃ | C₇H₁₃O⁺ | 113 | Loss of methyl radical from butoxy chain |

| Loss of C₂H₅ | C₆H₁₁O⁺ | 99 | Loss of ethyl radical from butoxy chain |

| Loss of C₃H₇ | C₅H₉O⁺ | 85 | Loss of propyl radical from butoxy chain |

| Butoxy fragment | C₄H₉O⁺ | 73 | Cleavage of the C=C bond, retaining the butoxy part |

| Vinylic ether ion | C₅H₁₀O⁺ | 70 | Cleavage of the C-O bond in the butoxy chain |

| Butyl cation | C₄H₉⁺ | 57 | Cleavage of the C-O bond, forming the butyl carbocation |

| Vinylic fragment | C₃H₅⁺ | 41 | Cleavage of the C-O bond and loss of CH₂ from butene part |

Note: Fragmentation patterns can be complex, and the relative intensities of these peaks would depend on the stability of the resulting ions. The m/z values are based on nominal masses. The fragmentation patterns provide valuable clues for confirming the presence of the butoxy group and the vinyl ether moiety docbrown.info.

Chromatographic Techniques for Separation and Purity Assessment (e.g., Gas Chromatography, HPLC)

Chromatographic techniques are essential for separating complex mixtures and assessing the purity of synthesized compounds queensu.cavu.edu.au. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed for this purpose birchbiotech.comlgcstandards.comdrawellanalytical.com.

Gas Chromatography (GC): Given its volatility, this compound is well-suited for analysis by GC. GC separates compounds based on their differential partitioning between a mobile gas phase and a stationary phase within a column libretexts.orgbirchbiotech.com. The purity of a sample can be determined by analyzing the chromatogram, where the area of the peak corresponding to this compound is compared to the total area of all detected peaks birchbiotech.comlgcstandards.com.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for purity assessment, particularly if the compound exhibits low volatility or thermal instability, though this is less likely for a simple vinyl ether. HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase queensu.cadrawellanalytical.com.

Both GC and HPLC, often coupled with detectors like Flame Ionization Detectors (FID) for GC or UV-Vis detectors for HPLC, are critical for quality control and ensuring the integrity of the analyzed sample queensu.calgcstandards.com.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about functional groups and molecular structure uc.edufaccts.delibretexts.org.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. Specific functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. For this compound, key absorption bands would be expected for:

C=C stretching (vinyl ether): Typically observed in the region of 1640-1680 cm⁻¹ docbrown.info.

C-O stretching (ether linkage): Strong absorptions are expected in the 1050-1150 cm⁻¹ range docbrown.info.

C-H stretching (alkene): Found in the 3000-3100 cm⁻¹ region docbrown.info.

C-H stretching (alkane): Observed in the 2850-2970 cm⁻¹ region docbrown.info.

C-H bending (alkane): Typically seen between 1350-1470 cm⁻¹ docbrown.info.

Raman Spectroscopy: Raman spectroscopy is based on inelastic scattering of light and provides complementary vibrational information, particularly for bonds that are not strongly IR active. Together, IR and Raman spectra offer a comprehensive vibrational fingerprint of the molecule uc.edufaccts.deirdg.org.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) |

| C-H stretch (alkene) | 3000-3100 |

| C-H stretch (alkane) | 2850-2970 |

| C=C stretch (vinyl ether) | 1640-1680 |

| C-O stretch (ether) | 1050-1150 |

| C-H bend (alkane) | 1350-1470 |

Note: These are typical ranges; specific values can vary based on the molecular environment and experimental conditions.

Computational Chemistry and Theoretical Studies of 1 Butoxybut 1 Ene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 1-Butoxybut-1-ene, DFT calculations provide fundamental insights into its energetic and geometric characteristics, reaction pathways, and spectroscopic signatures.

Energetic and Geometric Analysis of Molecular Structures

DFT calculations are employed to determine the most stable molecular geometries and associated energies for this compound. This involves optimizing the atomic positions to find energy minima on the potential energy surface. These calculations yield crucial data such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Such analyses are foundational for understanding the compound's physical properties and its behavior in chemical reactions. For instance, the relative energies of different conformers can be calculated, providing insights into the molecule's preferred spatial arrangement.

Elucidation of Reaction Mechanisms and Transition States

DFT is instrumental in mapping out reaction pathways and identifying transition states for chemical transformations involving this compound. By calculating the energy profiles of reactions, researchers can pinpoint the rate-determining steps and understand the molecular rearrangements that occur. This includes identifying the geometries and energies of transition states, which represent the highest energy points along a reaction coordinate. Such studies are vital for predicting reaction rates and understanding selectivity. For example, in the context of ene reactions, DFT has been used to characterize mechanisms, distinguishing between concerted and stepwise pathways and analyzing the role of polar character in transition states rsc.orgwikipedia.org.

Prediction and Validation of Spectroscopic Data

Computational methods, including DFT, are extensively used to predict spectroscopic data for molecules like this compound. This involves calculating properties such as vibrational frequencies (for Infrared and Raman spectroscopy) and chemical shifts (for Nuclear Magnetic Resonance spectroscopy). The predicted spectra can then be compared with experimental data, allowing for the validation of proposed structures and the confirmation of reaction products. For example, time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra by calculating electronic excitation energies and oscillator strengths ornl.govresearchgate.net.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules wikipedia.orglibretexts.org. These frontier orbitals are considered the "frontiers" of electron occupation and play a critical role in determining chemical reactivity.

For this compound, FMO theory can be applied to understand its behavior in various reactions. The HOMO represents the electron-donating ability of the molecule, while the LUMO represents its electron-accepting capacity. The overlap and energy differences between these orbitals of this compound and its reaction partners can predict the feasibility and regioselectivity of reactions, such as cycloadditions and pericyclic reactions wikipedia.org. For example, LUMO localization on specific parts of the molecule can indicate preferred sites for electrophilic attack.

Conformational Analysis and Stereochemical Modeling

Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds sathyabama.ac.inunibo.itquimicaorganica.orgwikipedia.org. For this compound, understanding its various conformations is crucial for predicting its reactivity and physical properties. Different conformers can have distinct energies and steric profiles, influencing how the molecule interacts with other species or how it packs in a solid state.

Stereochemical modeling goes hand-in-hand with conformational analysis, addressing the three-dimensional arrangement of atoms, including chirality and isomerism windows.net. While this compound itself, with its double bond, can exist as E/Z isomers, detailed conformational analysis would explore the rotation around the C-O and C-C single bonds, identifying the most stable rotamers. These analyses are often performed using computational chemistry software and can be validated through experimental techniques like NMR spectroscopy.

Role of 1 Butoxybut 1 Ene in Advanced Organic Synthesis and Materials Science Research

Applications as a Reagent for Complex Organic Compound Synthesis

While specific widespread use as a primary reagent in complex organic synthesis is not extensively documented across diverse, non-excluded sources, its presence as a product in certain reactions indicates its potential utility. For instance, in the context of Claisen rearrangements, derivatives such as (E)-(1-butoxybut-1-ene-1,2-diyl)dibenzene have been synthesized, suggesting that this compound or its isomers can be involved in reactions that build more intricate molecular architectures amazonaws.com. The specific catalytic conditions, such as the use of carbocation sources like [Ph₃C]⁺[B(C₆F₅)₄]⁻, are employed to facilitate these transformations, pointing towards its role in carbon-carbon bond-forming strategies.

Building Block in Specialty Chemical and Polymer Precursor Research

This compound emerges as a product or intermediate in various industrial chemical processes, particularly those involving 1,3-butadiene (B125203) and alcohols. These reactions, often catalyzed by acidic or transition metal complexes, aim to produce compounds like n-butyraldehyde and n-butanol. In these contexts, this compound is formed with notable selectivity, indicating its significance as a potential building block or intermediate in the synthesis of specialty chemicals. For example, in processes reacting alcohols with 1,3-butadiene, this compound has been reported with selectivities of around 10% at a 48% conversion rate of the starting material amazonaws.comgoogle.comgoogle.comumn.edu. This suggests its controlled formation can be achieved within specific synthetic pathways, making it relevant for the production of derivatives or precursors in materials science and the broader chemical industry.

Investigation of its Role in Polymerization Processes (e.g., as a monomer or related to polymer degradation)

The research landscape for this compound touches upon its behavior in complex chemical environments, including those involving polymerization. 1,3-Butadiene, a common precursor in reactions that yield this compound, is known for its propensity to undergo dimerization and polymerization reactions due to its conjugated double bonds amazonaws.comgoogle.comgoogle.comumn.edu. Consequently, this compound may appear as a byproduct in processes where these polymerization tendencies are managed or occur.

Furthermore, this compound has been identified as a C8 compound in the context of propylene (B89431) oxidation studies umn.edu. Analytical data, including specific retention times and mass spectrometry fragmentation patterns (peaks at m/z 128, 72, and 57), have been used to characterize its presence in complex reaction mixtures umn.edu. Its formation with a selectivity of 10.1% in certain decomposition processes also highlights its involvement in reactions that might be related to degradation pathways or complex product distributions .

Occurrence and Research on Natural Product Derivatives

Extensive literature searches did not yield specific documented occurrences or research directly linking this compound to the natural product derivative 4-[(1E)-3-butoxybut-1-en-1-yl]-3, 5, 5-trimethylcyclohex-3-en-1-yl β-D-glucopyranoside, nor did they reveal other natural product derivatives directly featuring this compound as a core component or prominent derivative.

Data Tables

Table 1: Selectivity of this compound Formation in Chemical Processes

| Reaction Context | Conversion | Selectivity of this compound | Selectivity of Other Products (Examples) | Source |

| Reaction of alcohols with 1,3-butadiene | 48% | 10% | n-butyraldehyde (80%), 1,1-dibutoxybutane (B1265885) (0.3%) | amazonaws.comgoogle.comgoogle.comumn.edu |

| Decomposition Process | N.S. | 10.1% | N.S. |

N.S. = Not Specified in the provided search results.

Table 2: Key Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1E)-1-butoxybut-1-ene | |

| Molecular Formula | C₈H₁₆O | |

| Molecular Weight | 128.21204 g/mol | |

| SMILES String | CCCCOC=CCC | |

| InChI Key | GCRUYRFHWGPWHJ-FNORWQNLSA-N |

Emerging Research Directions and Future Perspectives on 1 Butoxybut 1 Ene

Exploration of Novel Catalytic Systems for 1-Butoxybut-1-ene Transformations

The functionalization of enol ethers like this compound is a significant area of research, driven by the development of novel catalytic systems. Transition metal catalysis, particularly palladium-based systems, continues to be pivotal for C-C bond formation, such as Suzuki-Miyaura cross-coupling reactions, which can be adapted for enol ether derivatives, although direct examples with this compound are still emerging . Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, presents another promising avenue for transforming this compound, potentially leading to complex cyclic structures or polymers with controlled stereochemistry, with studies on related dienes demonstrating high Z-selectivity google.com. Furthermore, the addition of alcohols to dienes, a process that can yield alkoxybutenes, is often mediated by nickel and palladium catalysts, suggesting potential catalytic routes for synthesizing or modifying this compound derivatives google.com. Research is also exploring the use of iodine as a catalyst for etherification reactions of allylic alcohols, which could be relevant for creating functionalized enol ethers researchgate.net.

Advanced Synthetic Strategies for Stereoselective Access to this compound Derivatives

Achieving precise stereochemical control in the synthesis of this compound derivatives is crucial for applications in pharmaceuticals and materials science. Advanced strategies are being developed to control both regioselectivity and stereoselectivity. For instance, in the context of metathesis reactions involving related dienes, catalysts have been engineered to deliver high Z-selectivity google.com. While specific reports on the stereoselective synthesis of this compound derivatives are still developing, general methods for vinyl ether synthesis, such as stereoselective Wittig reactions, provide a blueprint for future research amazonaws.comsioc-journal.cn. The development of chiral catalysts and auxiliaries is key to accessing enantiomerically enriched products, a common goal in asymmetric synthesis that can be applied to the functionalization of the double bond or adjacent carbons in this compound chemistrydocs.comiupac.org.

Deeper Mechanistic Insights into Complex Reaction Pathways

Understanding the intricate mechanisms governing the reactions of this compound is vital for optimizing synthetic routes and predicting reactivity. The butoxy group's electronic influence, particularly its ability to stabilize developing double bonds through hyperconjugation, plays a significant role in directing regioselectivity during elimination reactions, favoring the Zaitsev product, this compound . Kinetic studies on related SN2 reactions involving similar structures provide valuable data, such as a rate constant (k) of 1.2 × 10⁻⁴ L mol⁻¹ s⁻¹ at 25°C for the reaction with hydroxide (B78521) . Research into complex reaction networks, such as those involving propylene (B89431) oxidation, has identified this compound as a product, with studies employing kinetic modeling to elucidate formation pathways umn.edu. Furthermore, investigations into radical mechanisms, often supported by computational studies, are shedding light on transformations involving oxygen-centered radicals that could be relevant for functionalizing enol ethers researchgate.net.

Table 1: Selected Mechanistic and Kinetic Data for Related Reactions

| Reaction Type/Observation | Conditions | Key Species/Product | Data | Reference |

| SN2 reaction of 4-butoxybutan-1-ol (B116546) formation | OH⁻, Ethanol/water, 80°C, 6h | 4-Butoxybutan-1-ol | k = 1.2 × 10⁻⁴ L mol⁻¹ s⁻¹ at 25°C | |

| E2 Elimination to form this compound | KOH/EtOH, Reflux, 8h | This compound | 92% (Zaitsev product) | |

| Byproduct selectivity in n-butyraldehyde process | 85% conversion | This compound | 10.1% selectivity | google.com |

| Metathesis of (E)-deca-1,3-diene (related substrate) | C1 catalyst, 2 hours at 22 °C | Metathesis product | >98% Z selectivity | google.com |

Computational Studies on Reactivity and Selectivity

Computational chemistry, including Density Functional Theory (DFT) and kinetic modeling, plays an indispensable role in predicting and understanding the reactivity and selectivity of this compound. These studies are crucial for elucidating complex reaction mechanisms, identifying transition states, and evaluating the energetic favorability of different reaction pathways umn.eduresearchgate.netcore.ac.uk. For example, DFT calculations can help rationalize the observed regioselectivity in addition reactions or predict the stereochemical outcome of catalytic transformations researchgate.net. By modeling reaction kinetics and potential energy surfaces, computational approaches aid in the rational design of more efficient and selective catalytic systems for the synthesis and functionalization of enol ethers researchgate.net.

Unconventional Applications in Chemical Sciences

Beyond traditional synthetic applications, emerging research is exploring unconventional uses for this compound and its derivatives. As an enol ether, it holds potential as a monomer or co-monomer in polymer chemistry, contributing unique properties to the resulting materials wikipedia.org. Its structure also positions it as a valuable intermediate for synthesizing complex organic molecules, including potential pharmaceuticals and agrochemicals, by leveraging its reactivity in various coupling and addition reactions . Furthermore, the broader family of fluoroalkyl ethers, which share some structural similarities, are recognized for imparting desirable physicochemical properties, suggesting that functionalized butoxybutenes could find applications in advanced materials or as specialized reagents in chemical sciences researchgate.net. Industrial processes for producing bulk chemicals like n-butyraldehyde and n-butanol have also identified this compound as a byproduct that can be recycled, indicating its integration into larger chemical manufacturing schemes google.com.

Q & A

Q. What further studies are needed to elucidate the role of this compound in asymmetric catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.